cis-11-Eicosenamide

描述

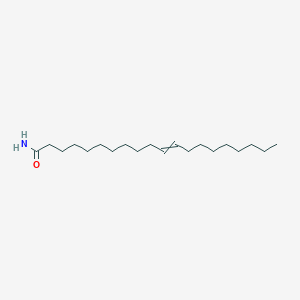

cis-11-Eicosenamide: is an organic compound with the molecular formula C20H39NO. It belongs to the class of aliphatic hydrocarbons and is characterized by the presence of a carbonyl amide group. This compound is also known by its IUPAC name, (11Z)-icos-11-enamide .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-11-Eicosenamide typically involves the reaction of eicosenoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced catalysts can also enhance the efficiency of the synthesis process .

化学反应分析

Types of Reactions: cis-11-Eicosenamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed:

Oxidation: Formation of eicosenoic acid derivatives.

Reduction: Formation of eicosenol derivatives.

Substitution: Formation of halogenated or nucleophile-substituted eicosenamide derivatives.

科学研究应用

Chemical Properties and Structure

Cis-11-Eicosenamide is characterized by:

- Molecular Formula : C20H39NO

- Molecular Weight : 309.53 g/mol

- Structure : Contains a carbon-carbon double bond at the 11th position of a 20-carbon chain, classified as an unsaturated fatty amide. The "cis" configuration indicates the spatial arrangement of hydrogen atoms around the double bond, influencing its reactivity and biological interactions.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Research indicates that it interacts with bacterial cell components, inhibiting growth through disruption of essential biochemical pathways. This positions it as a candidate for developing new antimicrobial agents, particularly against resistant bacterial strains.

Role in Metabolism

As a human metabolite, this compound may influence various metabolic processes. Its structural characteristics suggest potential involvement in cellular signaling pathways and metabolic regulation. Studies have indicated that it could affect lipid metabolism, which is crucial for maintaining homeostasis in various physiological conditions .

Antigenotoxicity and Cytotoxicity

This compound has been investigated for its antigenotoxic and cytotoxic effects on cancer cells. Notably, studies involving metabiotics extracted from Lactobacillus strains demonstrated that this compound could inhibit the proliferation of human colon cancer cells, indicating its potential therapeutic applications in oncology .

Corrosion Inhibition

In industrial applications, this compound is utilized as a corrosion inhibitor in automotive products and medical devices. Its ability to form protective films on metal surfaces enhances the longevity of machinery and equipment .

Study on Psoriasis Vulgaris

A notable study investigated the metabolomic profiles of patients with psoriasis vulgaris, revealing significantly elevated levels of this compound in the plasma of psoriasis patients compared to healthy controls (p < 0.001). This suggests a potential link between this compound levels and inflammatory processes associated with psoriasis .

作用机制

The mechanism of action of cis-11-Eicosenamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and modulating signaling pathways. This interaction can lead to changes in gene expression, protein activity, and cellular behavior .

Molecular Targets and Pathways:

Cellular Receptors: this compound may bind to membrane-bound receptors, initiating a cascade of intracellular signaling events.

Signaling Pathways: The compound can modulate pathways such as the STAT3 and STAT1 pathways, influencing cellular proliferation, apoptosis, and angiogenesis.

相似化合物的比较

cis-9-Octadecenamide:

cis-13-Docosenamide:

Uniqueness: cis-11-Eicosenamide is unique due to its specific carbon chain length and the position of the double bond. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

生物活性

cis-11-Eicosenamide, a primary fatty acid amide, is derived from (11Z)-icos-11-enoic acid and has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and implications for health and disease.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 309.53 g/mol

- CAS Number : 10436-08-5

- Structure : Contains a carbon-carbon double bond at the 11th position of a 20-carbon chain, classifying it as an unsaturated fatty amide.

The "cis" configuration indicates the spatial arrangement of hydrogen atoms around the double bond, which influences its reactivity and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It is believed to interact with bacterial cell components, inhibiting growth through disruption of essential biochemical pathways. This activity positions it as a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Role in Metabolism

As a human metabolite, this compound may play roles in various metabolic processes. Its structural characteristics suggest potential involvement in cellular signaling pathways and metabolic regulation. Studies have indicated that it could influence lipid metabolism, which is crucial for maintaining homeostasis in various physiological conditions.

Study on Psoriasis Vulgaris

A notable study investigated the metabolomic profiles of patients with psoriasis vulgaris, highlighting this compound as one of the differential metabolites. The study found significantly elevated levels of this compound in the plasma of psoriasis patients compared to healthy controls (p < 0.001). This suggests a potential link between this compound levels and inflammatory processes associated with psoriasis .

Antigenotoxicity and Cytotoxicity Studies

This compound has been studied for its antigenotoxicity and cytotoxic effects on cancer cells. Research involving metabiotics extracted from Lactobacillus strains demonstrated that this compound could inhibit the proliferation of human colon cancer cells, indicating its potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related fatty acid amides:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Cis-9-Octadecenamide | Unsaturated fatty amide | Antibacterial properties; shorter carbon chain |

| Palmitamide | Saturated fatty amide | More stable; lacks unsaturation |

| Oleamide | Unsaturated fatty amide | Known for neuroprotective effects |

| Stearamide | Saturated fatty amide | Higher melting point; used in cosmetics |

This compound is unique due to its specific position of unsaturation (at the 11th carbon) within a long-chain structure, which may impart distinct biological activities compared to other similar compounds .

The antibacterial mechanism of this compound likely involves interference with bacterial membrane integrity and function. Its interactions with lipid membranes can disrupt cellular processes, leading to bacterial cell death. Additionally, its role as a signaling molecule may influence various metabolic pathways in human physiology .

属性

IUPAC Name |

(Z)-icos-11-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHQTVBKPMHICN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338252 | |

| Record name | cis-11-Eicosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10436-08-5 | |

| Record name | cis-11-Eicosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of cis-11-eicosenamide?

A1: this compound is a fatty amide with a cis double bond at the 11th carbon atom.

Q2: How does the thermal stability of this compound compare to other fatty amides?

A: Research indicates that unsaturated simple amides, including this compound, exhibit slightly greater thermal stability than saturated simple amides with the same number of carbon atoms. [] Specifically, this compound has a melting point of 79.3°C. This difference in stability is likely due to the presence of the cis double bond in the unsaturated fatty amide structure.

Q3: What analytical techniques are commonly employed to identify and quantify this compound?

A: Gas chromatography (GC) is a common technique for analyzing fatty amides like this compound. [] Coupling GC with mass spectrometry (GC-MS) allows for both separation and identification based on the mass-to-charge ratio of the ionized molecules. This method was employed in one study to assess the purity of various synthesized fatty amides, including this compound. [] Additionally, UPLC-Q-TOF/MS, a highly sensitive and accurate analytical technique, has been used to identify and quantify this compound in plasma samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。